N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
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Overview
Description
N~1~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a complex organic compound that features a combination of pyrazole, phenyl, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Substitution reactions:
Coupling reactions: The phenyl and isoxazole moieties are introduced through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
N~1~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N~1~-[4-(4-METHYL-1H-PYRAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
- N~1~-[4-(4-FLUORO-1H-PYRAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Uniqueness
N~1~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is unique due to the presence of the chloro substituent on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C22H19ClN4O3 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[4-(4-chloropyrazol-1-yl)phenyl]-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
InChI |
InChI=1S/C22H19ClN4O3/c1-14-21(15(2)30-26-14)13-29-20-9-3-16(4-10-20)22(28)25-18-5-7-19(8-6-18)27-12-17(23)11-24-27/h3-12H,13H2,1-2H3,(H,25,28) |
InChI Key |
VTLZTHZCCIAVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=C(C=N4)Cl |
Origin of Product |
United States |
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